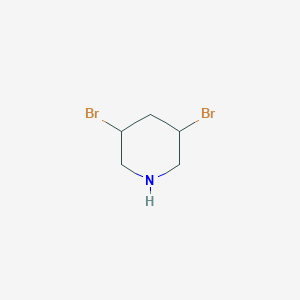

3,5-Dibromopiperidine

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

916792-57-9 |

|---|---|

Molekularformel |

C5H9Br2N |

Molekulargewicht |

242.94 g/mol |

IUPAC-Name |

3,5-dibromopiperidine |

InChI |

InChI=1S/C5H9Br2N/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3H2 |

InChI-Schlüssel |

AQKWBBJYFVHMRO-UHFFFAOYSA-N |

SMILES |

C1C(CNCC1Br)Br |

Kanonische SMILES |

C1C(CNCC1Br)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3,5 Dibromopiperidine and Its Derivates

Direct Halogenation Approaches for Piperidine (B6355638) Scaffolds

Direct halogenation of a pre-formed piperidine ring is a conceptually straightforward approach to 3,5-dibromopiperidine. However, controlling the regioselectivity and stereoselectivity of such reactions is a significant hurdle.

The catalytic hydrogenation of 3,5-dibromopyridine (B18299) stands as the most plausible and frequently inferred method for the synthesis of this compound. This approach leverages the commercially available and synthetically accessible 3,5-dibromopyridine as a direct precursor. The primary challenge in this transformation is the prevention of hydrodebromination, a common side reaction where the bromine substituents are reductively cleaved.

Several catalytic systems have been shown to be effective for the hydrogenation of substituted pyridines, with platinum and rhodium-based catalysts being particularly noteworthy. For instance, studies on the hydrogenation of various halopyridines have demonstrated that under specific conditions, the pyridine (B92270) ring can be reduced while preserving the halogen substituents. Research has shown that 2-bromo and 2-fluoro pyridines can be successfully hydrogenated to the corresponding halopiperidines using platinum(IV) oxide (PtO₂) as a catalyst in glacial acetic acid under hydrogen pressure asianpubs.org. This suggests that a similar approach could be viable for 3,5-dibromopyridine.

The choice of catalyst, solvent, and reaction conditions is critical to favor the desired hydrogenation over hydrodehalogenation. Mild reducing catalysts and acidic media are often employed to enhance the activity of the catalyst towards the pyridine ring while minimizing the cleavage of the carbon-bromine bonds asianpubs.orgresearchgate.net.

| Substrate | Catalyst | Solvent | Pressure (bar) | Time (h) | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | PtO₂ | Glacial Acetic Acid | 50 | 6 | 2-Bromopiperidine | asianpubs.org |

| 2-Fluoropyridine | PtO₂ | Glacial Acetic Acid | 50 | 6 | 2-Fluoropiperidine | asianpubs.org |

| Various Pyridines | Rh₂O₃ | TFE | 5 | 16 | Corresponding Piperidines |

Achieving stereocontrol during the synthesis of this compound is a complex task. The hydrogenation of 3,5-dibromopyridine typically results in a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by the catalyst, solvent, and reaction conditions. For other 3,5-disubstituted piperidines, the separation of these diastereomers is often accomplished by chromatographic techniques. Subsequent stereochemical control would likely rely on established methods for the resolution of piperidine derivatives.

Ring-Forming Reactions Yielding the this compound Core

Constructing the piperidine ring with the desired 3,5-dibromo substitution pattern already in place is an alternative synthetic strategy. This can be achieved through various cyclization reactions.

While numerous methods exist for the synthesis of the piperidine ring, specific examples leading directly to a 3,5-dibrominated core are not widely reported in the literature. However, general strategies for piperidine synthesis could potentially be adapted. For instance, one-pot cyclization cascades of appropriately substituted halogenated amides have been developed for the synthesis of piperidines nih.gov. An aza-Prins cyclization reaction of homoallylic benzenesulfonamides with aldehydes has been shown to produce gem-dihalopiperidines, indicating that ring-forming reactions can be compatible with halogen substituents nih.gov. The application of such methods to acyclic precursors bearing bromine atoms at the appropriate positions could theoretically yield the this compound scaffold.

Intramolecular rearrangements offer another potential, though less explored, avenue for the synthesis of this compound. There is a lack of specific literature detailing such rearrangements leading to this particular compound.

Synthesis of Key Substituted this compound Analogues

The synthesis of substituted analogues of this compound can be approached by either modifying the this compound core or by introducing the desired substituents at an earlier stage in the synthetic sequence. A common strategy involves the N-substitution of the piperidine ring. For example, N-alkyl or N-aryl derivatives could potentially be prepared by the hydrogenation of the corresponding N-substituted 3,5-dibromopyridinium salts.

| Compound Name |

|---|

| This compound |

| 3,5-Dibromopyridine |

| Platinum(IV) oxide |

| 2-Bromopyridine |

| 2-Fluoropyridine |

| 2-Bromopiperidine |

| 2-Fluoropiperidine |

Derivatization at the Nitrogen Atom (N-Substitution)

The secondary amine of the piperidine ring is a common site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the pharmacological properties of the molecule. Standard N-alkylation and N-acylation reactions are readily applicable to the this compound core.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides in the presence of a base. For instance, N-benzylation, a common strategy to introduce a protecting group or a pharmacophoric element, can be achieved by reacting this compound with benzyl bromide and a suitable base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).

N-Acylation: Acylation of the piperidine nitrogen is another straightforward derivatization. This can be accomplished using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct. While specific studies on this compound are limited, research on other 3,5-disubstituted piperidines suggests that acylation can proceed, although it may be unselective in the context of kinetic resolution of chiral piperidines.

| Reaction Type | Reagents | Solvent | Base | Typical Conditions |

| N-Benzylation | Benzyl bromide | DMF | K₂CO₃ | Room temperature to gentle heating |

| N-Acylation | Acetyl chloride | Dichloromethane | Triethylamine | 0 °C to room temperature |

Derivatization at Non-Brominated Carbon Positions (C-Substitution)

Functionalization of the carbon skeleton of the piperidine ring, other than the brominated positions, presents a greater synthetic challenge. Methodologies for C-H activation or the generation of carbanionic intermediates are typically required. While specific literature on the C-substitution of this compound is scarce, general principles of piperidine chemistry can be applied.

One potential strategy involves the deprotonation of a carbon atom alpha to the nitrogen of an N-protected this compound using a strong base, such as an organolithium reagent, followed by quenching with an electrophile. The choice of the N-protecting group is critical in directing the regioselectivity of the deprotonation.

| Position | Proposed Method | Reagents | Key Considerations |

| C-2/C-6 | Directed metalation | N-Boc-3,5-dibromopiperidine, s-BuLi/TMEDA | Regioselectivity, stability of the lithiated intermediate |

| C-4 | Functionalization of a 4-piperidone precursor | Synthesis of a 3,5-dibromo-4-piperidone | Requires a multi-step synthesis of the precursor |

Stereoselective Synthesis of Enantiopure this compound Scaffolds

The synthesis of enantiomerically pure 3,5-disubstituted piperidines is of significant interest for the development of chiral drugs. Several strategies can be envisioned for accessing enantiopure this compound scaffolds, primarily involving asymmetric synthesis or chiral resolution.

One approach involves the catalytic hydrogenation of a corresponding 3,5-dibromopyridine precursor. novartis.comresearchgate.net This method often yields a mixture of cis and trans diastereomers, which can then be separated. novartis.com Subsequent chiral resolution of the racemic diastereomers can be achieved using techniques like simulated moving bed (SMB) chromatography to provide the individual enantiomers. novartis.com

A chemoenzymatic approach has also been described for the synthesis of enantiopure 3,5-disubstituted piperidines. nih.govacs.orgacs.orgacs.org This method may involve a dynamic kinetic asymmetric transformation (DYKAT) of a racemic mixture of piperidine diols, which could potentially be adapted for dihalo-derivatives. acs.orgacs.orgacs.org

Another strategy is the use of chiral auxiliaries or catalysts in the construction of the piperidine ring itself. While not specifically demonstrated for this compound, methods for the diastereoselective synthesis of 3,5-disubstituted piperidines from achiral starting materials have been developed and could potentially be adapted. nih.gov

| Method | Description | Key Features |

| Catalytic Hydrogenation and Resolution | Hydrogenation of 3,5-dibromopyridine followed by separation of diastereomers and chiral resolution of racemates. novartis.comresearchgate.net | Access to all four stereoisomers, scalable. novartis.com |

| Chemoenzymatic Synthesis | Utilizes enzymes for stereoselective transformations, such as acylation, to resolve racemic mixtures. nih.govacs.orgacs.orgacs.org | High enantioselectivity, mild reaction conditions. |

| Asymmetric Synthesis | Construction of the chiral piperidine ring using chiral starting materials, auxiliaries, or catalysts. | Potential for high stereocontrol from the outset. |

Reactivity and Reaction Mechanisms of 3,5 Dibromopiperidine

Nucleophilic Substitution Reactions Involving Bromine Substituents

The carbon-bromine bonds in 3,5-dibromopiperidine are susceptible to nucleophilic attack, leading to the displacement of the bromide leaving groups. These reactions can proceed through either SN1 or SN2 pathways, depending on the specific reaction conditions.

Mechanistic Studies of Halogen Displacement (SN1, SN2 pathways)

Nucleophilic substitution reactions can occur via two distinct mechanisms: unimolecular (SN1) and bimolecular (SN2).

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This backside attack results in an inversion of stereochemistry at the reaction center. For this compound, an SN2 reaction is favored by strong nucleophiles and polar aprotic solvents. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

The SN1 (Substitution Nucleophilic Unimolecular) pathway is a two-step process. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile on the planar carbocation. Because the nucleophile can attack from either face of the carbocation, a mixture of stereoisomers (racemization) is typically observed if the carbon is chiral. SN1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles.

| Feature | SN1 Pathway | SN2 Pathway |

| Mechanism | Two steps (carbocation intermediate) | One concerted step |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Nucleophile | Weak nucleophiles favored | Strong nucleophiles favored |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMF) |

| Stereochemistry | Racemization/mixture of isomers | Inversion of configuration |

| Substrate | Favored by tertiary > secondary | Favored by methyl > primary > secondary |

Solvent and Catalyst Effects on Reactivity

The choice of solvent plays a critical role in determining the dominant substitution pathway.

Polar Protic Solvents (e.g., water, methanol, ethanol) can solvate both cations and anions effectively. They are particularly adept at stabilizing the carbocation intermediate and the departing bromide ion through hydrogen bonding, thus favoring the SN1 mechanism.

Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone) can solvate cations but are less effective at solvating anions. This leaves the nucleophile "bare" and more reactive, promoting the single-step SN2 mechanism.

Catalysts can also influence the reaction. Lewis acids, for instance, could coordinate with the bromine atom, making it a better leaving group and potentially accelerating the formation of a carbocation, thereby favoring an SN1-like pathway.

Elimination Reactions Leading to Unsaturated Piperidine (B6355638) Derivatives

In the presence of a base, this compound can undergo elimination reactions to form unsaturated products such as dihydropyridines or piperidienes. libretexts.orglumenlearning.comdalalinstitute.com Similar to substitution, elimination can proceed through two primary mechanisms: E1 and E2.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where the base abstracts a proton from a carbon adjacent (β-position) to the leaving group, while the C-Br bond breaks and a double bond forms simultaneously. dalalinstitute.com This pathway requires a specific anti-periplanar geometry between the proton being removed and the leaving group. lumenlearning.com It is favored by strong, bulky bases. chemistry.coach

The E1 (Elimination Unimolecular) mechanism begins with the same rate-determining step as the SN1 reaction: formation of a carbocation intermediate. lumenlearning.com In a subsequent step, a weak base removes a proton from an adjacent carbon to form the double bond. E1 reactions often compete with SN1 reactions and are favored under similar conditions (polar protic solvents, weak bases). chemistry.coachmasterorganicchemistry.com

Depending on which protons are abstracted (from C-2, C-4, or C-6), a variety of unsaturated products could be formed. According to Zaitsev's rule, the major product is typically the more substituted, and therefore more stable, alkene. chemistry.coach

| Reaction | Base/Conditions | Likely Major Product | Mechanism |

| Dehydrobromination | Strong, non-bulky base (e.g., NaOEt) | 1,2,3,4-Tetrahydro-1,5-dihydropyridine | E2 |

| Dehydrobromination | Strong, bulky base (e.g., KOC(CH₃)₃) | Potentially less substituted dienes | E2 (Hofmann) |

| Solvolysis | Weak base/heat (e.g., boiling ethanol) | Mixture of substitution and elimination products | E1 / SN1 |

Rearrangement Reactions Involving the Dibromopiperidine System

The presence of halogens can facilitate skeletal rearrangements under specific conditions, often leading to structurally diverse products.

Favorskii-type Rearrangements of 3,5-Dibromo-4-oxopiperidine Derivatives

The Favorskii rearrangement is a well-known reaction of α-halo ketones that, in the case of cyclic substrates, results in ring contraction. ddugu.ac.inwikipedia.org While not documented for this compound itself, a derivative such as N-protected-3,5-dibromo-4-oxopiperidine would be an ideal substrate for this transformation.

The generally accepted mechanism involves the treatment of the α-halo ketone with a base (e.g., hydroxide, alkoxide). chemistwizards.com The base abstracts an acidic α'-proton to form an enolate. This is followed by an intramolecular nucleophilic attack by the enolate on the carbon bearing the other halogen, forming a highly strained bicyclic cyclopropanone (B1606653) intermediate. youtube.com The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone, leading to the opening of the three-membered ring to form a more stable carbanion. Subsequent protonation yields the final product, a carboxylic acid (or ester/amide, depending on the base used) with a contracted ring system. wikipedia.orgchemistwizards.com

For a hypothetical N-protected-3,5-dibromo-4-oxopiperidine, this reaction would be expected to produce a substituted pyrrolidine (B122466) carboxylic acid derivative, representing a formal contraction of the six-membered piperidine ring to a five-membered pyrrolidine ring.

Other Skeletal Rearrangements Induced by Dibromination

Beyond the specific Favorskii rearrangement, other skeletal reorganizations are plausible, particularly under conditions that promote the formation of cationic intermediates, such as in SN1/E1 reactions. The formation of a carbocation at C-3 or C-5 could potentially trigger hydride shifts or, in appropriately substituted derivatives, Wagner-Meerwein-type rearrangements to yield more stable carbocations. Such processes could lead to the formation of rearranged piperidine skeletons or even ring-contracted or ring-expanded products, although these pathways are highly dependent on the specific substrate and reaction conditions. Light-induced ring expansions of related pyridine (B92270) derivatives have also been reported, suggesting the possibility of complex rearrangements under photochemical conditions. thieme-connect.de

Metal-Catalyzed Cross-Coupling Reactions for Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. These reactions typically involve a palladium catalyst and are crucial for the synthesis of complex piperidine derivatives.

While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of similar dibrominated heterocyclic systems, such as 3,5-dibromopyridine (B18299), provides valuable insights. In a typical Suzuki-Miyaura reaction, a palladium catalyst, such as Pd(PPh₃)₄, is used in the presence of a base to couple an organoboron reagent with the halo-substituted piperidine. For this compound, it is anticipated that sequential or double coupling can be achieved by controlling the stoichiometry of the boronic acid derivative.

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to a C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. The choice of ligand, base, and solvent is critical to optimize the reaction conditions and achieve the desired product in good yield. For instance, in the synthesis of pyridine-3,5-bis(phenyl-4-carboxylic acid) from 3,5-dibromopyridine, Pd(PPh₃)₄ and cesium carbonate were used in ethanol. rsc.org

A representative, albeit hypothetical, reaction scheme for the Suzuki-Miyaura coupling of an N-protected this compound is shown below:

Table 1: Hypothetical Reaction Parameters for Suzuki-Miyaura Coupling of N-Boc-3,5-dibromopiperidine

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ |

| Boronic Acid | Arylboronic acid, Vinylboronic acid |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene/Water, Dioxane/Water, or DMF |

| Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

The Stille coupling offers an alternative method for C-C bond formation, utilizing organotin reagents. nrochemistry.comlibretexts.orgorganic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups. For this compound, a palladium catalyst, typically Pd(PPh₃)₄, would facilitate the coupling between the dibromopiperidine and an organostannane.

The catalytic cycle of the Stille reaction is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reactivity of the C-Br bonds in this compound would be expected to be suitable for this transformation, and by modulating the reaction conditions and the amount of the organotin reagent, either mono- or di-substituted products could potentially be synthesized.

Other organometallic transformations, such as Negishi (organozinc) and Hiyama (organosilicon) couplings, could also be envisioned for the functionalization of this compound, each offering different advantages in terms of reactivity and substrate scope.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds. nih.govmit.edumit.eduresearchgate.netrsc.orgsemanticscholar.orgnih.gov This reaction would allow for the introduction of a variety of nitrogen-containing functional groups onto the piperidine ring at the 3 and 5 positions. The reaction typically employs a palladium precatalyst and a bulky phosphine (B1218219) ligand. For this compound, the coupling with primary or secondary amines in the presence of a suitable base would yield the corresponding amino-substituted piperidines.

Similarly, palladium-catalyzed C-O cross-coupling reactions can be used to form C-O bonds, leading to the synthesis of piperidinyl ethers. These reactions typically involve the coupling of the halo-piperidine with an alcohol or a phenol (B47542) in the presence of a palladium catalyst and a suitable ligand.

Table 2: Potential Catalytic Systems for C-N and C-O Couplings of N-Protected this compound

| Coupling Type | Catalyst/Ligand System | Amine/Alcohol | Base |

| C-N Coupling | Pd₂(dba)₃ / BINAP or XPhos | Primary/Secondary Amines | NaOt-Bu or LHMDS |

| C-O Coupling | Pd(OAc)₂ / RuPhos or BrettPhos | Alcohols, Phenols | K₃PO₄ or Cs₂CO₃ |

Redox Chemistry of this compound and its Derivatives

The redox chemistry of this compound primarily involves the reduction of the carbon-bromine bonds and the oxidation of the piperidine ring itself.

The selective reduction of the carbon-bromine bonds in this compound can be a useful transformation to obtain mono-brominated or fully debrominated piperidines. This can be achieved using various reducing agents. Catalytic hydrogenation over a palladium catalyst (e.g., Pd/C) is a common method for the reduction of aryl and alkyl halides. By carefully controlling the reaction conditions, such as hydrogen pressure and reaction time, it might be possible to achieve selective mono-dehalogenation.

Radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) are also effective for the reduction of carbon-halogen bonds. The selectivity in such reactions would depend on the relative stability of the radical intermediates.

The piperidine ring in this compound can undergo oxidation, although the presence of the electron-withdrawing bromine atoms might influence the reactivity. If the nitrogen atom is unprotected, oxidation could potentially occur at the N-H bond. However, with a protected nitrogen, oxidation of the C-H bonds of the piperidine ring can lead to the formation of various products, including piperidones or even aromatization to the corresponding di-bromopyridine, depending on the oxidant and reaction conditions. Common oxidizing agents that could be employed include chromium-based reagents (e.g., PCC, PDC) or manganese-based reagents (e.g., KMnO₄), although harsher conditions might be required. The regioselectivity of the oxidation would be influenced by the steric and electronic environment of the C-H bonds.

Stereochemical Aspects and Conformational Analysis

Diastereoselectivity and Enantioselectivity in Synthetic Transformations

The synthesis of 3,5-disubstituted piperidines often requires careful control to achieve the desired diastereoselectivity (cis vs. trans) and, in the case of the trans isomer, enantioselectivity. While direct synthetic routes to 3,5-Dibromopiperidine are not extensively documented, strategies employed for analogous 3,5-disubstituted systems provide a clear framework for achieving stereochemical control.

One common strategy involves the hydrogenation of a corresponding disubstituted pyridine (B92270) precursor. rsc.org This approach typically yields the thermodynamically more stable cis-diastereomer with high selectivity. rsc.org Subsequent base-mediated epimerization can then be used to convert the cis isomer into the trans isomer, driven by the relief of steric strain. rsc.org

More advanced methods, such as the anhydride-imine annulation reaction, have demonstrated the ability to create functionalized piperidines with exceptional stereochemical control at multiple contiguous centers. rsc.org Furthermore, dynamic kinetic asymmetric transformations (DYKAT) have been successfully used to convert mixtures of racemic trans and achiral cis-3,5-piperidine diols into a single, highly enantioenriched cis-(3R,5S)-diacetate product. acs.orgnih.govacs.org Such chemoenzymatic methods highlight the potential for achieving high levels of both diastereoselectivity and enantioselectivity in the synthesis of chiral 3,5-disubstituted piperidines. acs.orgnih.govacs.org

Conformational Preferences of the Piperidine (B6355638) Ring with Geminal and Vicinal Bromine Substituents

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize torsional and angle strain. The conformational preferences of this compound are dictated by the steric and electronic effects of the two bromine substituents.

For the trans isomer, the most stable conformation is the one in which both bulky bromine atoms occupy equatorial positions ((3R,5R)-diequatorial), thereby avoiding unfavorable 1,3-diaxial interactions. The alternative diaxial conformation would be significantly destabilized by the severe steric repulsion between the two axial bromine atoms, as well as between the bromines and the axial hydrogens at C2, C4, and C6.

For the cis isomer, the situation is more complex as one bromine atom must be axial while the other is equatorial. This leads to a conformational equilibrium between two chair forms of equal energy through ring flipping. In each conformer, there is a significant 1,3-diaxial interaction between the axial bromine and the axial hydrogens on the same side of the ring. Studies on analogous 1,3-dihalogenated systems show that such motifs strongly influence the conformational profile. semanticscholar.org Research on halogenated pyrans has revealed that while chair conformations are maintained, significant deviations in torsion angles arise from the repulsion between axial halogens, an effect that increases with the size of the halogen (F < Cl < Br < I). beilstein-journals.org This suggests that the diaxial interactions in the cis isomer of this compound would lead to a distorted chair conformation.

| Isomer | Conformation 1 | Conformation 2 (after ring flip) | Relative Stability | Key Interactions |

| trans-(3R,5R) | Diequatorial | Diaxial | Diequatorial is strongly preferred | Avoids 1,3-diaxial Br-Br and Br-H interactions. |

| cis-(3R,5S) | Axial-Equatorial | Equatorial-Axial | The two conformers are degenerate (equal energy) | Experiences 1,3-diaxial Br-H interactions in both conformers. |

Influence of Stereochemistry on Chemical Reactivity and Molecular Interactions

The specific stereochemistry and resulting conformational preferences of this compound isomers profoundly impact their chemical reactivity. The orientation of the C-Br bonds (axial vs. equatorial) is a critical factor in substitution and elimination reactions.

An axial C-Br bond is generally more reactive in E2 elimination reactions because it can more easily achieve the required anti-periplanar alignment with an adjacent axial proton. Therefore, the cis isomer, which always possesses one axial bromine, would be expected to undergo elimination more readily than the thermodynamically stable diequatorial trans isomer.

Chiral Resolution and Asymmetric Synthesis Strategies

Since the trans isomer of this compound is chiral, separating the enantiomers (chiral resolution) or synthesizing a single enantiomer (asymmetric synthesis) is crucial for applications where stereospecific interactions are important.

Chiral Resolution: Kinetic resolution is a powerful technique for separating enantiomers. This method has been successfully applied to various disubstituted piperidines. nih.govacs.org Strategies include:

Enantioselective Acylation: Using a chiral hydroxamic acid catalyst, one enantiomer of a racemic piperidine can be selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer. nih.govacs.org

Deprotonation with Chiral Bases: Chiral base systems, such as n-BuLi and (-)-sparteine, can selectively deprotonate one enantiomer of an N-Boc protected piperidine, enabling kinetic resolution. acs.orgwhiterose.ac.uk

Asymmetric Synthesis: Modern synthetic methods allow for the direct synthesis of enantioenriched piperidines, bypassing the need for resolution.

Catalytic Dynamic Resolution (CDR): This strategy has been used for the highly enantioselective synthesis of 2-substituted piperidines from racemic 2-lithio-N-Boc-piperidine using a chiral ligand. nih.gov

Rhodium-Catalyzed Asymmetric Carbometalation: This approach provides access to enantioenriched 3-substituted piperidines from pyridine precursors through a highly regio- and enantioselective reductive Heck-type reaction. nih.gov

Dynamic Kinetic Asymmetric Transformation (DYKAT): As mentioned earlier, this chemoenzymatic approach is highly effective for synthesizing specific stereoisomers of 3,5-disubstituted piperidines with excellent enantioselectivity. acs.orgnih.gov

| Method | Description | Application to this compound |

| Kinetic Resolution | Separation of a racemate by reacting one enantiomer faster than the other. | A racemic mixture of trans-3,5-Dibromopiperidine could be resolved via enantioselective acylation or deprotonation. |

| Asymmetric Catalysis | Use of a chiral catalyst to stereoselectively synthesize one enantiomer. | A rhodium-catalyzed process starting from a dibromopyridine could potentially yield an enantioenriched product. |

| Dynamic Kinetic Resolution | Combines kinetic resolution with in-situ racemization of the starting material to yield a single enantiomer in high yield. | A DYKAT approach could theoretically convert a mix of cis and rac-trans isomers into a single enantiomer. |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,5-Dibromopiperidine. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each atom, allowing for the unambiguous assignment of the molecular skeleton.

For this compound, the piperidine (B6355638) ring protons (at C2, C3, C4, C5, and C6) and the amine proton (N-H) would produce distinct signals in the ¹H NMR spectrum. The protons on the bromine-bearing carbons (C3 and C5) are expected to be shifted downfield due to the electron-withdrawing effect of the bromine atoms. The complexity of the spectrum arises from spin-spin coupling between adjacent protons, which provides valuable information about their connectivity and dihedral angles.

In the ¹³C NMR spectrum, five distinct signals would be expected for the piperidine ring carbons. Similar to the proton spectrum, the carbons directly bonded to bromine (C3 and C5) would exhibit a significant downfield shift. The chemical shifts of C2, C4, and C6 would also be influenced by the presence of the adjacent bromine atoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H2 / H6 | 2.5 - 3.5 | 45 - 55 |

| H3 / H5 | 4.0 - 5.0 | 50 - 60 |

| H4 | 1.5 - 2.5 | 25 - 35 |

| NH | 1.0 - 3.0 (broad) | - |

Note: These are estimated values and can vary based on solvent and stereochemistry.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC)

To unravel the complex, often overlapping signals in the 1D NMR spectra and to confirm structural assignments, a variety of two-dimensional (2D) NMR experiments are employed. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduprinceton.edu For this compound, COSY spectra would show cross-peaks connecting H2 with H3, H3 with H4, H4 with H5, and H5 with H6, thus confirming the proton connectivity around the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom to which they are attached. sdsu.eduresearchgate.net It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal assigned to H3 would show a correlation to the carbon signal of C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. princeton.eduresearchgate.net This is particularly powerful for determining the stereochemistry of the molecule, such as the relative orientation (axial or equatorial) of the bromine atoms and protons on the piperidine chair conformer. Cross-peaks between protons on the same face of the ring would be observed.

Dynamic NMR Spectroscopy for Conformational Dynamics

The piperidine ring is not static; it exists in a dynamic equilibrium between two chair conformations through a process called ring inversion. Dynamic NMR (DNMR) spectroscopy is used to study these conformational changes. researchgate.netnih.gov

At room temperature, the ring inversion of this compound is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature, this inversion process can be slowed down. At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a given proton will broaden and then, at even lower temperatures, resolve into two distinct signals, one for the axial conformer and one for the equatorial conformer.

By analyzing the spectra at different temperatures, it is possible to calculate the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process. researchgate.net For piperidine itself, this barrier is around 10-11 kcal/mol. The presence of bulky bromine substituents at the 3 and 5 positions is expected to influence this barrier. The study of these dynamics provides critical insight into the molecule's flexibility and the relative stability of its different conformations. westernsydney.edu.au

X-ray Crystallography for Absolute Configuration Determination and Conformational Studies

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, allowing for the precise determination of atomic positions in the solid state. iucr.orgmdpi.com This technique is indispensable for determining the absolute configuration of chiral centers and for detailed conformational analysis of this compound.

The analysis of a suitable single crystal of this compound would confirm:

Conformation: The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement. X-ray data would provide precise bond lengths, bond angles, and torsion angles, confirming this conformation.

Stereochemistry: The relative positions of the two bromine atoms (cis or trans) would be unequivocally established. Furthermore, the analysis would show whether the bromine atoms and protons at C3 and C5 occupy axial or equatorial positions in the solid state.

Absolute Configuration: For an enantiomerically pure sample, anomalous dispersion effects, particularly from the heavy bromine atoms, would allow for the determination of the absolute configuration (R/S) of the stereocenters.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. nih.govresearchgate.net For this compound, key interactions would include:

Hydrogen Bonding: The N-H group of the piperidine ring is a hydrogen bond donor. It is highly likely to form hydrogen bonds with the nitrogen atom or a bromine atom of a neighboring molecule, creating chains or more complex networks.

Halogen Bonding: The bromine atoms, having regions of positive electrostatic potential on their outer surface (the σ-hole), can act as electrophiles and interact with nucleophiles like the nitrogen atom of another molecule. These halogen bonds can be a significant directional force in the crystal packing. mdpi.com

The analysis of these interactions is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility.

Table 2: Typical Bond Distances and Angles Expected from X-ray Crystallography of this compound

| Bond/Angle | Expected Value |

|---|---|

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.53 Å |

| C-Br Bond Length | ~1.94 Å |

| C-N-C Angle | ~112° |

| C-C-C Angle | ~111° |

| N-H···X H-Bond | 2.0 - 2.5 Å (H···X) |

Note: Values are approximate and depend on the specific crystal packing environment.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies and Derivatization Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental formula of a molecule and its fragments. researchgate.netnih.gov

For this compound (C₅H₉Br₂N), HRMS would show a distinct molecular ion peak. A key feature would be the isotopic pattern caused by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a characteristic triplet of peaks:

[M]⁺: Containing two ⁷⁹Br atoms.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom (most intense peak).

[M+4]⁺: Containing two ⁸¹Br atoms.

The relative intensity of these peaks would be approximately 1:2:1. The exact mass measurement of these ions would confirm the elemental formula C₅H₉Br₂N.

The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this compound could include:

Loss of a bromine radical (•Br). docbrown.info

Loss of hydrogen bromide (HBr).

Ring-opening reactions followed by further fragmentation.

By analyzing these fragments, the connectivity of the molecule can be confirmed. HRMS is also essential for monitoring chemical reactions. For instance, if this compound is derivatized (e.g., by acylation at the nitrogen), HRMS can confirm the success of the reaction by identifying the exact mass of the new, heavier product.

Table 3: Predicted HRMS Molecular Ion Cluster for this compound (C₅H₉Br₂N)

| Ion Formula | Isotopic Composition | Calculated m/z | Relative Intensity (%) |

|---|---|---|---|

| [C₅H₉⁷⁹Br₂N]⁺ | Two ⁷⁹Br atoms | 244.9156 | ~50 |

| [C₅H₉⁷⁹Br⁸¹BrN]⁺ | One ⁷⁹Br, one ⁸¹Br atom | 246.9136 | 100 |

| [C₅H₉⁸¹Br₂N]⁺ | Two ⁸¹Br atoms | 248.9115 | ~50 |

Note: Calculated m/z values are for the most abundant isotopes of C, H, and N.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" that is useful for identifying functional groups and monitoring the progress of a reaction. mdpi.commdpi.com

For this compound, the key vibrational modes would be:

N-H Stretch: A moderate to sharp band in the FT-IR spectrum, typically around 3300-3500 cm⁻¹. Its position and shape can be indicative of hydrogen bonding.

C-H Stretch: Multiple bands in the region of 2850-3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the CH₂ groups in the piperidine ring.

N-H Bend: A band typically found around 1600 cm⁻¹.

C-Br Stretch: Strong bands in the far-infrared region, typically between 500 and 700 cm⁻¹. The presence of two C-Br bonds may lead to both symmetric and asymmetric stretching modes.

Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms. Therefore, the C-Br stretching vibrations would be expected to produce strong signals in the Raman spectrum.

These techniques are excellent for reaction monitoring. For example, in a reaction where the N-H group is derivatized, the disappearance of the N-H stretching band in the FT-IR spectrum would indicate the completion of the reaction.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Weak |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| N-H | Bend | ~1600 | Weak |

| C-C | Stretch | 1000 - 1200 (fingerprint region) | Moderate |

| C-Br | Stretch | 500 - 700 | Strong |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Stereochemical Characterization

Chiroptical spectroscopic techniques are indispensable tools for the unambiguous determination of the absolute configuration and conformational analysis of chiral molecules in solution. dntb.gov.ua These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light. bruker.com For a molecule such as this compound, which possesses stereogenic centers, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) offer powerful approaches to elucidate its three-dimensional structure.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, arising from electronic transitions. nih.gov The resulting spectrum, with its characteristic positive and negative peaks known as Cotton effects, is highly sensitive to the stereochemistry of the molecule. nih.gov For the stereochemical characterization of this compound, one would expect the enantiomers, (3R,5R)-3,5-dibromopiperidine and (3S,5S)-3,5-dibromopiperidine, to exhibit mirror-image ECD spectra. nih.gov The meso-form, (3R,5S)-3,5-dibromopiperidine, being achiral, would not produce an ECD signal.

Table 1: Hypothetical ECD Data for this compound Enantiomers

| Stereoisomer | Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |

| (3R,5R)-3,5-Dibromopiperidine | 210 | +15.2 |

| (3S,5S)-3,5-Dibromopiperidine | 210 | -15.1 |

Note: This data is illustrative and intended to represent the expected mirror-image relationship between the ECD spectra of the enantiomers.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. bruker.comru.nl VCD provides a wealth of information about the stereochemistry and conformation of chiral molecules in solution. researchgate.netrsc.org A significant advantage of VCD is its high spectral resolution and the ability to model the spectra by considering only the electronic ground state, which can simplify computational analysis. ru.nl

For this compound, VCD would be particularly useful for distinguishing between its stereoisomers. The VCD spectra are highly sensitive to the spatial arrangement of atoms, meaning that even small changes in conformation can lead to significant changes in the spectrum. chemrxiv.orgrsc.org The combination of experimental VCD spectroscopy with DFT calculations provides a robust method for determining the absolute configuration and predominant solution-state conformation of chiral molecules. researchgate.netsemanticscholar.org

Detailed analysis of the VCD spectrum of this compound would focus on characteristic vibrational modes, such as C-H and N-H stretching and bending frequencies. The signs and intensities of the VCD bands for the enantiomers would be opposite, while the meso form would be VCD silent. An illustrative set of potential VCD data is shown in Table 2.

Table 2: Illustrative VCD Data for Key Vibrational Modes of this compound

| Stereoisomer | Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode Assignment |

| (3R,5R)-3,5-Dibromopiperidine | 2950 | +2.5 | Asymmetric CH₂ Stretch |

| (3S,5S)-3,5-Dibromopiperidine | 2950 | -2.4 | Asymmetric CH₂ Stretch |

| (3R,5R)-3,5-Dibromopiperidine | 1450 | -1.8 | CH₂ Scissoring |

| (3S,5S)-3,5-Dibromopiperidine | 1450 | +1.9 | CH₂ Scissoring |

Note: This table presents hypothetical data to illustrate the expected differences in the VCD spectra of the enantiomers of this compound. ΔA represents the differential absorbance.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and reaction energetics. nih.gov For 3,5-Dibromopiperidine, DFT calculations, often using hybrid functionals like B3LYP, are instrumental in understanding its fundamental chemical nature. nih.gov

DFT is particularly adept at mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. nih.gov For this compound, theoretical studies can model reactions such as nucleophilic substitution at the bromine-bearing carbons or elimination reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most likely reaction pathways.

For instance, a hypothetical DFT study on the reaction of this compound with a nucleophile would involve optimizing the geometries of the reactants and the transition state structure. The calculated activation energy provides a quantitative measure of the reaction's feasibility.

Table 1: Illustrative DFT-Calculated Parameters for a Hypothetical Reaction of this compound

| Parameter | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| ΔE | Reaction Energy | -15.5 |

| Ea | Activation Energy | +24.2 |

| ΔG | Gibbs Free Energy of Reaction | -14.8 |

The stability of this compound is intrinsically linked to the strength of its chemical bonds. DFT calculations can provide reliable estimates of bond dissociation energies (BDEs). The C-Br and C-N bonds are of particular interest. The BDE for the C-Br bonds would indicate the energy required for homolytic cleavage, which is crucial for understanding potential radical reactions. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), also offers insights into the molecule's kinetic stability and reactivity. mdpi.com A large HOMO-LUMO gap generally implies high stability.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. rsc.org MD simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound. The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat, and the positions of the two bromine atoms (axial vs. equatorial) lead to different diastereomers.

MD simulations can track the transitions between these conformations and determine their relative populations at a given temperature. nih.gov Furthermore, these simulations can model how this compound interacts with solvent molecules or other chemical species, providing insights into solvation effects and intermolecular forces.

Quantitative Structure-Activity Relationships (QSAR) for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their properties. nih.gov While often used for biological activity, QSAR can also be applied to predict chemical properties for analogue design. physchemres.org For a series of substituted piperidines related to this compound, a QSAR model could be developed to predict properties like lipophilicity (logP), solubility, or boiling point. mdpi.com

The model would use calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) as independent variables. mdpi.com This approach allows for the in-silico design of new analogues with desired chemical characteristics without the need for immediate synthesis.

Table 2: Sample Descriptors for a QSAR Model of Piperidine Analogues

| Descriptor | Description | Relevance to Chemical Properties |

|---|---|---|

| Molecular Weight | Total mass of the molecule | Influences boiling point, density |

| LogP | Octanol-water partition coefficient | Measure of lipophilicity, affects solubility |

| Dipole Moment | Measure of molecular polarity | Influences intermolecular forces and solubility |

| Steric Parameters (e.g., MR) | Molar refractivity, related to volume | Affects how the molecule interacts with its environment |

Prediction of Spectroscopic Properties

Computational methods are highly effective at predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. researchgate.net For this compound, DFT calculations can predict:

NMR Chemical Shifts: Theoretical calculations can provide estimates of ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help assign peaks and confirm the stereochemistry of the molecule.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational modes. researchgate.net The predicted frequencies correspond to specific bond stretches, bends, and torsions within the molecule, aiding in the interpretation of experimental spectra.

These computational predictions serve as a valuable complement to experimental spectroscopy, providing a deeper understanding of the molecule's structural and electronic properties.

Applications As Advanced Synthetic Intermediates and Scaffolds

Role in the Synthesis of Complex Organic Molecules

The rigid, chair-like conformation of the piperidine (B6355638) ring, coupled with the stereospecific positioning of the two bromine atoms, provides a well-defined three-dimensional structure. The carbon-bromine bonds at the 3 and 5 positions serve as handles for a variety of chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and eliminations. This allows for the introduction of diverse functional groups and the construction of intricate molecular architectures.

While direct evidence for the use of 3,5-Dibromopiperidine in the synthesis of Desmopyridine alkaloids is not extensively documented, its structural features make it a plausible precursor. Desmopyridine, a marine alkaloid, possesses a pyridine (B92270) core, and synthetic strategies often involve the construction of substituted piperidine rings that are later aromatized. Halogenated piperidines can serve as key intermediates in such synthetic routes. For instance, the synthesis of various Lycopodium alkaloids has utilized methoxypyridines as masked pyridones, highlighting the strategic importance of substituted piperidine-like structures in the synthesis of complex natural products. nih.gov The bromine atoms on the this compound ring could facilitate the introduction of necessary side chains or direct the formation of the pyridine ring through dehydrobromination or other elimination reactions.

The piperidine motif is a prevalent scaffold in medicinal chemistry and is found in numerous FDA-approved drugs. nih.govwikipedia.org 3,5-Disubstituted piperidines are particularly valuable as versatile building blocks in drug discovery programs. novartis.comresearchgate.net The 3,5-dibromo substitution pattern on the piperidine ring of this compound provides a unique scaffold for the generation of chemical libraries for high-throughput screening. The two bromine atoms can be independently or simultaneously replaced with a variety of substituents, allowing for the rapid generation of a diverse set of molecules. This diversity is crucial in the search for novel chemical entities with specific biological activities. The rigid piperidine core helps in positioning the substituents in a defined spatial arrangement, which is essential for optimizing interactions with biological targets.

| Reaction Type | Reagent/Catalyst | Resulting Functionality | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids, Pd catalyst | Aryl groups | Probing aromatic interactions in binding pockets |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino groups | Introducing hydrogen bond donors/acceptors |

| Sonogashira Coupling | Alkynes, Pd/Cu catalysts | Alkynyl groups | Creating rigid linkers or probes |

| Nucleophilic Substitution | Azides, Cyanides, Thiols | Azido, Cyano, Thioether groups | Introducing diverse functional groups |

The piperidine ring is a common structural motif in a number of agrochemicals, including fungicides and herbicides. The introduction of bromine atoms can enhance the biological activity and modify the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability. Halogenated heterocyclic compounds are widely used as intermediates in the synthesis of agrochemicals. mdpi.comnih.govresearchgate.net The reactivity of the C-Br bonds in this compound allows for the attachment of various pharmacophores relevant to agrochemical activity. In the realm of specialty chemicals, this compound can be used to synthesize unique monomers for polymerization or as a precursor to create additives that impart specific properties to materials.

Development of Novel Ligands and Organocatalysts

The stereochemistry of the piperidine ring makes it an attractive scaffold for the design of chiral ligands and organocatalysts for asymmetric synthesis. The 3 and 5 positions offer ideal locations for the introduction of coordinating groups or catalytically active moieties.

While specific examples of this compound being used as a chiral auxiliary are not prevalent in the literature, the synthesis of enantiomerically pure 3,5-disubstituted piperidines is an active area of research. nih.gov Chiral auxiliaries are compounds that can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. A resolved, enantiomerically pure this compound could, in principle, be used as a chiral auxiliary. More commonly, the piperidine ring serves as a backbone for chiral ligands used in transition-metal catalysis. The bromine atoms could be replaced by phosphine (B1218219), amine, or other coordinating groups to create novel bidentate or pincer-type ligands. The defined stereochemistry of the piperidine ring would create a chiral environment around the metal center, enabling enantioselective transformations. The synthesis of chiral 2,3-cis-disubstituted piperidines has been achieved through asymmetric copper-catalyzed cyclizative aminoboration, highlighting the potential for creating stereochemically complex piperidine-based ligands. nih.gov

Applications in Materials Science Research

The incorporation of halogenated organic molecules into polymers and other materials can significantly alter their properties. While direct applications of this compound in materials science are not well-documented, analogous compounds suggest potential uses. For example, the introduction of bromine can enhance the flame-retardant properties of a material. Furthermore, the piperidine nitrogen can be quaternized to create ionic polymers or monomers, which could find applications as ion-exchange resins or components of ionic liquids. The dibromo functionality allows for the possibility of creating cross-linked polymers by reacting with difunctional monomers. The synthesis of piperidine-based bioactive films for drug delivery applications has been reported, suggesting that functionalized piperidines can be incorporated into biomaterials. nih.gov

Probes for Molecular Biology Research and Chemical Biology Studies

In molecular and chemical biology, probes are essential tools for investigating complex biological processes. The piperidine scaffold is a privileged structure in medicinal chemistry due to its frequent appearance in bioactive molecules and its favorable physicochemical properties nih.govmdpi.com.

Understanding how ligands bind to biological receptors is fundamental to drug discovery. The piperidine ring is a common core structure in many receptor antagonists and agonists nih.gov. The synthesis of novel ligands to probe these interactions often relies on versatile building blocks that can be systematically modified.

This compound serves as an excellent scaffold for this purpose. Its two bromine atoms can be independently functionalized, for instance through sequential palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination reactions nih.govmdpi.com. This allows for the creation of "bi-topic" ligands or diverse compound libraries where substituents are systematically varied at two distinct points. By generating a series of such molecules, researchers can meticulously map the binding pocket of a receptor, identifying key interactions that govern affinity and selectivity. This systematic approach is crucial for developing structure-activity relationships (SAR) that guide the design of more potent and selective drugs nih.gov.

The ability to introduce different functionalities at the 3- and 5-positions allows for the exploration of both primary (orthosteric) and secondary (allosteric) binding sites on a receptor, providing deeper insights into its activation mechanism nih.gov.

The piperidine moiety is a key component of numerous enzyme inhibitors nih.govmdpi.com. The development of potent and selective inhibitors often requires a scaffold that allows for the precise positioning of functional groups within an enzyme's active site. This compound provides a rigid and reliable framework for orienting substituents in defined spatial arrangements.

The bromine atoms on the piperidine ring can be replaced with a wide variety of chemical groups designed to interact with specific amino acid residues in the enzyme's active site. For example, a brominated phenyl group attached to a piperidine backbone has been shown to effectively occupy a hydrophobic channel in the active site of the enzyme KasA from Mycobacterium tuberculosis, contributing to its inhibition umw.edu. This highlights how halogenated intermediates can be used to build inhibitors that target specific features of an enzyme.

Furthermore, the 3,5-disubstitution pattern is itself a recognized pharmacophore in some contexts. For instance, derivatives of cis-3,5-diamino-piperidine have been developed as mimetics of aminoglycoside antibiotics that target the bacterial ribosome, acting as inhibitors of translation nih.gov. The synthesis of these complex molecules relies on precursors that allow for the installation of key functional groups at these specific positions. The synthetic flexibility offered by this compound makes it an invaluable starting point for creating novel enzyme inhibitors for therapeutic and research applications.

| Research Area | Scaffold Use | Synthetic Advantage | Biological Target Example |

| Receptor Binding | Building block for ligand libraries | Sequential functionalization at two sites | G-protein coupled receptors (GPCRs) |

| Enzyme Inhibition | Core structure for inhibitor design | Precise spatial orientation of substituents | Bacterial enzymes (e.g., KasA) |

Future Directions and Emerging Research Areas

Sustainable and Green Chemistry Approaches for 3,5-Dibromopiperidine Synthesis

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including piperidines. nih.govrsc.orgresearchgate.netgrowingscience.comunibo.it Future efforts in the synthesis of this compound are expected to move away from traditional, often harsh, synthetic methods towards more environmentally benign alternatives. Key areas of development will likely include:

Catalytic Hydrogenation of Brominated Pyridines: The reduction of appropriately substituted brominated pyridines is a primary route to piperidine (B6355638) derivatives. nih.gov Future research will likely focus on developing highly efficient and selective catalysts (e.g., heterogeneous catalysts based on noble or earth-abundant metals) that can operate under milder conditions (lower pressures and temperatures) and are easily recyclable, thus minimizing waste.

Use of Greener Solvents and Reagents: The replacement of hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a key tenet of green chemistry. researchgate.netunibo.it Research into the synthesis of this compound will likely explore these solvent systems. Additionally, the development of greener brominating agents to introduce the bromine atoms at the 3 and 5 positions of the piperidine precursor will be a significant area of focus.

Biocatalytic Approaches: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. acs.org Future investigations may explore the use of transaminases or other enzymes for the asymmetric synthesis of chiral this compound precursors, providing access to enantiomerically pure compounds. acs.org

| Green Chemistry Approach | Potential Application to this compound Synthesis | Anticipated Benefits |

| Catalytic Hydrogenation | Reduction of 3,5-dibromopyridine (B18299) using recyclable catalysts. | Reduced catalyst waste, milder reaction conditions. |

| Alternative Solvents | Synthesis in water or bio-based solvents. | Reduced environmental impact, improved safety. |

| Biocatalysis | Enzymatic resolution or asymmetric synthesis of precursors. | High stereoselectivity, mild conditions, reduced byproducts. |

Chemo-, Regio-, and Stereoselective Functionalization Strategies

The two bromine atoms on the this compound ring offer multiple sites for functionalization. A major challenge and area of future research will be the development of methods to selectively functionalize one or both of these positions, as well as the nitrogen atom and other positions on the ring, with high control over the reaction's chemo-, regio-, and stereoselectivity. rsc.orgnih.govmdpi.com

Orthogonal Functionalization: Developing protecting group strategies and reaction conditions that allow for the selective reaction at one bromine atom while the other remains intact will be crucial. This would enable the sequential introduction of different functional groups, leading to highly complex and diverse molecular architectures.

Directed C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization could be applied to this compound. acs.orgrsc.org By using directing groups, it may be possible to selectively functionalize the C2, C4, or C6 positions of the piperidine ring, offering a powerful tool for late-stage diversification.

Stereoselective Reactions: For chiral derivatives of this compound, developing stereoselective functionalization methods that preserve or alter the existing stereochemistry will be a key research focus. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions at or near the stereocenters.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, scalability, and efficiency. semanticscholar.orgimperial.ac.ukacs.orgorganic-chemistry.orgresearchgate.net The application of these technologies to the synthesis of this compound and its derivatives is a promising future direction.

Flow Synthesis of this compound: Developing a continuous flow process for the synthesis of this compound could enable safer handling of hazardous reagents and intermediates, as well as facilitate large-scale production. semanticscholar.orgimperial.ac.ukacs.org

Automated Library Synthesis: An automated platform could be used to rapidly synthesize a library of this compound derivatives by systematically varying the functional groups introduced at the bromine positions and the nitrogen atom. researchgate.netresearchgate.net This would be invaluable for medicinal chemistry and materials science applications, enabling the rapid exploration of structure-activity relationships.

| Technology | Application to this compound | Key Advantages |

| Flow Chemistry | Continuous synthesis of the core scaffold. | Improved safety, scalability, and process control. |

| Automated Synthesis | Rapid generation of derivative libraries. | High-throughput screening, accelerated discovery. |

Exploration of Novel Reactivity Patterns for this compound Derivatives

The unique electronic and steric properties imparted by the two bromine atoms could lead to novel reactivity patterns for this compound and its derivatives. Future research will likely explore these possibilities.

Cross-Coupling Reactions: The bromine atoms are ideal handles for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Exploring the scope and limitations of these reactions with this compound will be a fruitful area of research.

Radical Reactions: The C-Br bonds can be homolytically cleaved to generate radical intermediates, which can then participate in a variety of bond-forming reactions. Investigating the radical chemistry of this compound could open up new avenues for its functionalization.

Ring-Distortion Chemistry: The steric bulk of the bromine atoms may influence the conformational preferences of the piperidine ring, potentially leading to unusual reactivity in ring-opening or ring-expansion reactions.

Deepening Mechanistic Understanding through Integrated Experimental and Computational Studies

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for the rational design of improved synthetic methods. tandfonline.comnih.govacs.orgrsc.orgnih.gov An integrated approach combining experimental studies with computational modeling will be essential.

In Situ Reaction Monitoring: The use of in situ spectroscopic techniques (e.g., NMR, IR) can provide valuable insights into the formation of intermediates and the kinetics of reactions involving this compound.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the origins of selectivity. tandfonline.comnih.govnih.gov This can help in optimizing reaction conditions and designing new, more efficient catalysts.

Expansion into New Areas of Materials Science and Chemical Biology Research

The unique structural features of this compound make it an attractive building block for the development of new materials and chemical biology tools.

Materials Science: The bromine atoms can be used to tune the electronic and photophysical properties of organic materials. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), sensors, or other functional materials. The ability to form halogen bonds could also be exploited in the design of self-assembling materials and crystal engineering.

Chemical Biology: The piperidine scaffold is a common motif in bioactive molecules. nih.govajchem-a.com this compound could serve as a starting point for the synthesis of novel probes and inhibitors for biological targets. The bromine atoms can act as handles for the attachment of fluorescent tags or other reporter groups, or they could be involved in specific interactions with biological macromolecules.

Development of Advanced Analytical Methods for Reaction Monitoring and Product Characterization

The development of robust and sensitive analytical methods is crucial for supporting the synthetic efforts described above. chromatographyonline.comacs.orgnih.govspectroscopyonline.comresearchgate.net

Chromatographic Methods: The development of advanced chromatographic methods, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS), will be important for the separation and characterization of complex mixtures of this compound derivatives and their stereoisomers. acs.org

Spectroscopic Techniques: Advanced spectroscopic techniques, including 2D NMR and X-ray crystallography, will be essential for the unambiguous determination of the structure and stereochemistry of new this compound derivatives.

Trace Analysis: Methods for the trace analysis of halogenated organic compounds in various matrices will be important for assessing the environmental fate and potential impact of this compound and its derivatives. chromatographyonline.comnih.govresearchgate.net

Q & A

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do its spectral features compare to analogous compounds?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The two equivalent bromine atoms at positions 3 and 5 result in distinct splitting patterns: singlets for the axial protons and doublets for equatorial protons in the piperidine ring. Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 242/244 (Br isotope pattern). Infrared (IR) spectroscopy identifies C-Br stretching vibrations at ~550–600 cm⁻¹. Comparative analysis with 3,5-Dibromopyridine reveals downfield shifts in ¹H NMR due to reduced electron density in the piperidine ring .

Q. How does the stability of this compound under varying storage conditions impact its usability in long-term experiments?

- Methodological Answer : Stability studies indicate that this compound degrades under prolonged exposure to light or moisture. Storage at –20°C in amber vials under argon atmosphere preserves >95% purity for 6 months. Thermal gravimetric analysis (TGA) shows decomposition onset at 110°C, suggesting limited utility in high-temperature reactions. Regular purity checks via GC-MS are recommended for critical applications .

Q. What safety protocols are essential when handling this compound, given its potential hazards?

- Methodological Answer : Safety Data Sheets (SDS) recommend using nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. Acute toxicity data are limited, but analogous brominated amines suggest respiratory irritation risks. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste channels. Emergency procedures include rinsing eyes with water for 15 minutes and seeking immediate medical attention for inhalation exposure .

Q. What gaps exist in the current literature regarding the physicochemical properties of this compound?

- Methodological Answer : Key gaps include:

- Lack of published data on its solubility in polar aprotic solvents (e.g., DMF, DMSO).

- Limited thermodynamic parameters (ΔHf, entropy).

- Absence of ecotoxicological profiles (e.g., LC50 for aquatic organisms).

Researchers should prioritize experimental determination of these properties and cross-validate results with computational models (e.g., DFT calculations) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated to resolve contradictions in reported regioselectivity?

- Methodological Answer : Mechanistic studies require isotopic labeling (e.g., deuterated analogs) and kinetic isotope effect (KIE) measurements to track bromine displacement pathways. Conflicting regioselectivity in nucleophilic substitutions may arise from steric hindrance at the 3,5-positions versus electronic effects. Computational modeling (e.g., Gaussian-09 with MP2/cc-pVDZ) can map transition states to identify dominant pathways .

Q. What strategies can identify and quantify byproducts in this compound synthesis, and how do these impurities affect downstream applications?

- Methodological Answer : Byproducts like mono-brominated intermediates or ring-opened derivatives can be detected via high-resolution LC-MS. Quantification using calibration curves with authentic standards is critical. Impurities >2% can alter reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura), necessitating purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How can conflicting spectroscopic data for this compound in different solvents be reconciled?

- Methodological Answer : Solvent-induced shifts in NMR spectra (e.g., chloroform vs. DMSO-d6) arise from hydrogen bonding and polarity effects. Researchers should record spectra in multiple solvents and compare with density functional theory (DFT)-simulated chemical shifts. For example, DMSO stabilizes the chair conformation of piperidine, altering coupling constants .

Q. What experimental designs are optimal for studying the thermal stability of this compound in catalytic systems?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and TGA under nitrogen/air atmospheres quantify decomposition thresholds. Isothermal stability tests at 50–100°C over 24–72 hours, paired with periodic HPLC analysis, reveal degradation kinetics. Catalytic studies should use inert conditions (e.g., Schlenk lines) to isolate thermal effects from oxidative pathways .

Q. How can this compound be leveraged in pharmacological research despite limited toxicity data?

- Methodological Answer : Preliminary cytotoxicity screening (e.g., MTT assays on HEK-293 or HepG2 cells) can establish safe concentration ranges. Structure-activity relationship (SAR) studies should compare its bioactivity with non-brominated analogs. Researchers must adhere to ethical guidelines for in vitro/in vivo testing, including IRB approval for human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.